Ethyl 2-amino-5-isothiocyanato-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-5-isothiocyanato-1,3-thiazole-4-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for their therapeutic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-5-isothiocyanato-1,3-thiazole-4-carboxylate typically involves the reaction of ethyl 2-amino-1,3-thiazole-4-carboxylate with an isothiocyanate reagent. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation, crystallization, and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-isothiocyanato-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Ethyl 2-amino-5-isothiocyanato-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as an anticancer agent and in the treatment of other diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-5-isothiocyanato-1,3-thiazole-4-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The isothiocyanate group is known to react with thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular functions .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-1,3-thiazole-4-carboxylate: A precursor in the synthesis of Ethyl 2-amino-5-isothiocyanato-1,3-thiazole-4-carboxylate.
2-Aminothiazole: A simpler thiazole derivative with similar biological activities.
Thiazole: The parent compound of the thiazole family, known for its diverse biological activities.
Uniqueness
This compound is unique due to the presence of both amino and isothiocyanate groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in scientific research and industry .
Properties
CAS No. |
61830-22-6 |
---|---|
Molecular Formula |
C7H7N3O2S2 |
Molecular Weight |
229.3 g/mol |
IUPAC Name |
ethyl 2-amino-5-isothiocyanato-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C7H7N3O2S2/c1-2-12-6(11)4-5(9-3-13)14-7(8)10-4/h2H2,1H3,(H2,8,10) |
InChI Key |
LSVPUSYFAFQAPG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)N)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.